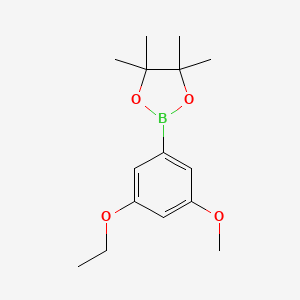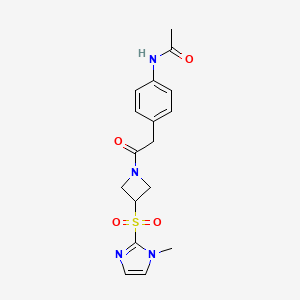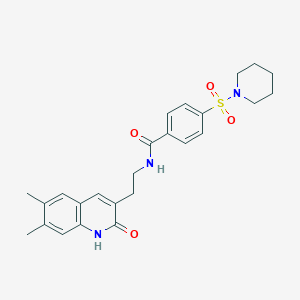![molecular formula C11H17NO2 B2477826 1-[3-(Oxolan-3-yl)pyrrolidin-1-yl]prop-2-en-1-one CAS No. 2189893-80-7](/img/structure/B2477826.png)
1-[3-(Oxolan-3-yl)pyrrolidin-1-yl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Oxolan-3-yl)pyrrolidin-1-yl]prop-2-en-1-one, also known as OPP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. OPP is a pyrrolidinyl-propenone compound that has been synthesized through a multi-step process.
Mechanism of Action
The mechanism of action of 1-[3-(Oxolan-3-yl)pyrrolidin-1-yl]prop-2-en-1-one is not fully understood, but it is believed to involve the inhibition of enzymes that play a role in various physiological processes. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an accumulation of acetylcholine in the brain, which can improve cognitive function. This compound has also been shown to inhibit the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters such as dopamine, norepinephrine, and serotonin. Inhibition of monoamine oxidase can lead to an increase in the levels of these neurotransmitters, which can improve mood and cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In addition, this compound has been shown to have anti-inflammatory and antioxidant effects, which can protect against oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
1-[3-(Oxolan-3-yl)pyrrolidin-1-yl]prop-2-en-1-one has several advantages and limitations for lab experiments. One advantage is that it is a synthetic compound that can be easily synthesized in the lab. This allows for the production of large quantities of this compound for research purposes. Another advantage is that this compound has been shown to have low toxicity in animal studies, which makes it a potentially safer drug candidate compared to other compounds. However, one limitation is that the synthesis of this compound is a challenging process that requires specialized equipment and expertise. Another limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on 1-[3-(Oxolan-3-yl)pyrrolidin-1-yl]prop-2-en-1-one. One direction is to further investigate its potential as a drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its potential as a ligand in metal-organic frameworks for gas storage and separation applications. Additionally, further studies are needed to understand the mechanism of action of this compound and to design experiments to study its effects. Finally, the synthesis of this compound could be optimized to make it a more efficient and cost-effective process.
Synthesis Methods
The synthesis of 1-[3-(Oxolan-3-yl)pyrrolidin-1-yl]prop-2-en-1-one involves a multi-step process that starts with the reaction of 3-hydroxypropanal with N-methylpyrrolidine. The resulting product is then reacted with acetic anhydride to form a diester, which is further reacted with ethylamine to obtain the desired product, this compound. The synthesis of this compound is a challenging process that requires careful control of reaction conditions and purification techniques.
Scientific Research Applications
1-[3-(Oxolan-3-yl)pyrrolidin-1-yl]prop-2-en-1-one has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been used as a ligand in metal-organic frameworks for gas storage and separation applications. In organic synthesis, this compound has been used as a building block for the synthesis of complex molecules.
properties
IUPAC Name |
1-[3-(oxolan-3-yl)pyrrolidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-2-11(13)12-5-3-9(7-12)10-4-6-14-8-10/h2,9-10H,1,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQIOHXWOSKDGIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(C1)C2CCOC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3-Chlorophenyl)amino]-5-oxopentanoic acid](/img/structure/B2477743.png)
![2-[[5-[2-(4-methylphenyl)quinolin-4-yl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic Acid](/img/structure/B2477745.png)
![3-Oxa-8-azaspiro[5.6]dodec-10-ene;hydrochloride](/img/structure/B2477747.png)
![5-[(2-Nitrophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2477749.png)
![3-Benzhydryl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea](/img/structure/B2477750.png)

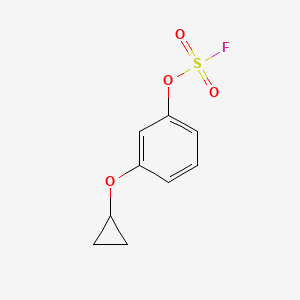
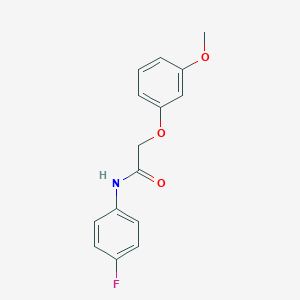
![4-((1H-imidazol-1-yl)methyl)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2477759.png)
